7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine
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Overview
Description
7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine is a heterocyclic compound that features a fused indene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a chloro-substituted indene derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted indeno[1,2-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of indeno[1,2-d]pyrimidine exhibit antimicrobial, antiviral, and anticancer activities. Researchers are exploring its use in drug discovery and development.
Medicine
In medicine, this compound and its derivatives are being studied for their therapeutic potential. The compound’s ability to interact with specific biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to inhibit key enzymes involved in cell proliferation and survival. For example, it may inhibit kinases or other signaling proteins, leading to the disruption of cancer cell growth and induction of apoptosis. The exact molecular pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Uniqueness
7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine is unique due to its fused indene and pyrimidine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H8ClN3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
7-chloro-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8ClN3/c12-8-1-2-9-6(4-8)3-7-5-14-11(13)15-10(7)9/h1-2,4-5H,3H2,(H2,13,14,15) |
InChI Key |
MTHJQKOPVGJJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C31)N |
Origin of Product |
United States |
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